molecular formula C6H3F2NO B2897157 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole CAS No. 2413886-86-7

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole

Cat. No.: B2897157
CAS No.: 2413886-86-7
M. Wt: 143.093
InChI Key: ZDFIMSKXXHJICJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole is a heterocyclic compound featuring both difluoromethyl and ethynyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of an oxazole derivative with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(Difluoromethyl)-4-ethynyl-1,3-oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can also participate in covalent bonding with target molecules, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-1,2,4-oxadiazole
  • 5-(Difluoromethyl)-1,3,4-thiadiazole
  • 5-(Difluoromethyl)-1,2,3-triazole

Uniqueness

Compared to similar compounds, 5-(Difluoromethyl)-4-ethynyl-1,3-oxazole stands out due to its unique combination of difluoromethyl and ethynyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-4-ethynyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c1-2-4-5(6(7)8)10-3-9-4/h1,3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIMSKXXHJICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(OC=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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